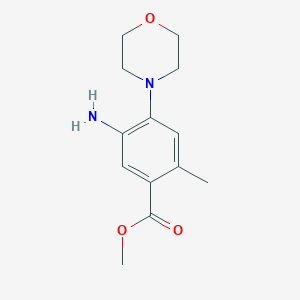

Methyl 5-amino-2-methyl-4-morpholinobenzoate

Description

Methyl 5-amino-2-methyl-4-morpholinobenzoate (CAS: 4031-84-9) is a benzoate ester derivative with a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . The compound features a morpholine ring at the 4-position, an amino group at the 5-position, and a methyl group at the 2-position of the benzene ring. It is primarily used as a laboratory chemical and intermediate in the synthesis of more complex compounds, such as pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

methyl 5-amino-2-methyl-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9-7-12(15-3-5-18-6-4-15)11(14)8-10(9)13(16)17-2/h7-8H,3-6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLABOBNTUPUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methyl-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the catalytic hydrogenation of methyl 2-morpholino-5-nitrobenzoate. The reaction is typically carried out in the presence of palladium on carbon (Pd/C) as a catalyst and hydrogen gas. The reaction mixture is stirred under an atmosphere of hydrogen for a specified period, followed by filtration and concentration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-4-morpholinobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Precursor for Pharmaceutical Agents

Methyl 5-amino-2-methyl-4-morpholinobenzoate is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. The morpholine ring embedded in its structure is known for enhancing the biological activity of drugs, making it an attractive candidate for medicinal chemistry.

2. Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. Research indicates that derivatives of morpholine, including this compound, exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship (SAR) studies suggest that modifications to the morpholine ring can enhance antibacterial properties, indicating a pathway for developing new antibiotics.

Biological Research Applications

1. Interaction with Biological Targets

The compound's ability to interact with various biological receptors and enzymes is noteworthy. Similar morpholine derivatives have been shown to engage with biological targets due to their structural similarities with natural substrates. This property opens avenues for research into new therapeutic agents that can modulate biological pathways effectively.

2. Drug Design and Development

This compound serves as a building block in drug design, particularly for developing compounds aimed at treating complex diseases. Its incorporation into drug candidates can potentially improve pharmacokinetic and pharmacodynamic profiles.

Materials Science Applications

1. Development of Functional Materials

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-4-morpholinobenzoate involves its interaction with specific molecular targets. The amino group and morpholine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS: L037508)

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₆N₂O₃ | Amino, methyl, morpholino | Ester, amine, ether | Lab intermediate, drug synthesis |

| Methyl 5-Amino-2-bromo-4-chlorobenzoate | C₈H₇BrClNO₂ | Amino, bromo, chloro | Ester, amine, halogens | Pharmaceutical research |

| Methyl Salicylate | C₈H₈O₃ | Hydroxy, methoxy | Ester, phenol | Fragrance, topical analgesics |

| Sandaracopimaric Acid Methyl Ester | C₂₁H₃₂O₂ | Diterpene backbone | Ester, carboxylic acid | Natural resin studies |

Table 2: Hazard Comparison

| Compound Name | Acute Toxicity | Skin/Irritation Hazards | Environmental Concerns |

|---|---|---|---|

| This compound | H302 (Oral) | H315, H319 | No data available |

| Methyl 5-Amino-2-bromo-4-chlorobenzoate | Not specified | Not specified | Potential halogen persistence |

| Methyl Salicylate | Low toxicity | Non-irritant | Low environmental impact |

- Target Compound : Requires stringent PPE and ventilation due to respiratory and dermal irritation risks .

Research and Industrial Relevance

- Pharmaceutical Utility: The target compound’s morpholino group is advantageous in designing CNS-active drugs, whereas halogenated analogs are preferred for coupling reactions in oncology candidates .

- Natural Product Derivatives: Compounds like sandaracopimaric acid methyl ester are studied for their resinous properties, contrasting with synthetic benzoates’ focus on bioactivity .

Biological Activity

Methyl 5-amino-2-methyl-4-morpholinobenzoate is a compound of significant interest in medicinal chemistry due to its potential antibacterial properties. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, an amino group, and a methyl group on the benzene ring. Its molecular formula is C12H16N2O3, and it has been synthesized for various pharmacological evaluations. The presence of the morpholine moiety is particularly notable for its role in enhancing solubility and bioavailability.

Research indicates that compounds similar to this compound exhibit antibacterial activity by inhibiting bacterial RNA polymerase (RNAP) and topoisomerases, essential enzymes for bacterial replication and transcription. Inhibition of these enzymes disrupts bacterial growth and viability.

Inhibition of RNA Polymerase

A study demonstrated that derivatives of related compounds inhibited RNAP holoenzyme formation and RNA synthesis in vitro. The compound C3, a structural analog, showed mild antimicrobial activity against Streptococcus pneumoniae, with modifications leading to enhanced efficacy .

Dual Inhibition of Topoisomerases

Another research highlighted the dual inhibition of bacterial topoisomerases by structurally related compounds, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity:

| Compound | Modification | IC50 (µM) | Comments |

|---|---|---|---|

| C3 | Parent compound | 256 | Initial MIC against S. pneumoniae |

| C3-005 | Dichlorobenzene substitution | 8 | Significant improvement in activity |

| C5 | Morpholine ring intact | Not specified | Altered RNAP localization observed |

The introduction of electron-withdrawing groups on the benzoic acid moiety was found to enhance protein-ligand interactions, leading to increased antibacterial activity . For instance, the compound with a 5-chloro substitution demonstrated superior activity with an MIC of 1 µg/mL.

Case Studies

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that modifications could lead to a fourfold increase in activity compared to parent compounds .

- In Vivo Studies : In vivo efficacy was assessed using mouse models infected with vancomycin-intermediate Staphylococcus aureus. The compound demonstrated significant bacteriostatic effects at higher concentrations, with no observed toxicity .

- Enzymatic Activity : Evaluation of enzymatic inhibition revealed that certain structural features, such as the NH group in inhibitors, were critical for maintaining biological activity. N-methylated derivatives showed decreased inhibition compared to their NH counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.